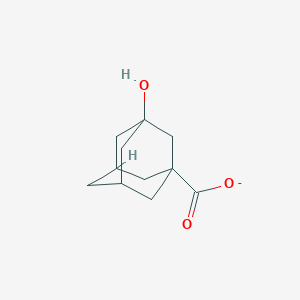

3-Hydroxy-1-adamantanecarboxylate

Description

Contextualizing Adamantane (B196018) Derivatives in Organic and Supramolecular Chemistry

Adamantane and its derivatives are a fascinating class of polycyclic hydrocarbons that have garnered significant attention in various fields of chemistry. rsc.org The discovery of adamantane in petroleum in 1933 opened up a new area of study focused on polyhedral organic compounds. wikipedia.org These compounds are characterized by a unique, rigid, and stress-free cage-like structure composed of three fused cyclohexane (B81311) rings in the chair conformation. wikipedia.orgresearchgate.net This structure imparts a combination of high lipophilicity, thermal stability, and conformational rigidity. researchgate.netdoi.org

In organic chemistry, the adamantane moiety is frequently incorporated into molecules to enhance their properties. Its bulky, hydrophobic nature can improve the metabolic stability of compounds. researchgate.net The synthesis of substituted adamantanes is often achieved through reactions involving carbocation or radical intermediates, which exhibit unique stability and reactivity at the bridgehead positions. rsc.org

In supramolecular chemistry, the adamantane scaffold is highly valued for its ability to act as a guest molecule in host-guest systems. mdpi.com Its well-defined size, shape, and hydrophobicity allow it to form strong and directional inclusion complexes with various macrocyclic hosts, such as cyclodextrins and cucurbiturils. mdpi.com This predictable binding behavior has been harnessed to create switchable catalytic systems and other functional molecular assemblies. For instance, the interaction between an adamantane unit and a β-cyclodextrin can be controlled to switch a catalyst's activity on or off. rsc.org

Significance of the Adamantane Scaffold in Advanced Chemical Systems

The adamantane scaffold is more than just a lipophilic substituent; it is a fundamental building block for constructing complex and highly ordered three-dimensional structures. researchgate.net Its tetrahedral geometry makes it an ideal component for creating unique molecular architectures. researchgate.net This has led to its use in the design of advanced materials with tailored properties. rsc.org

Adamantane derivatives, particularly those with multiple substitution points like 1,3,5,7-tetrasubstituted adamantanes, are used as rigid nodes to construct covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). researchgate.net The tetrahedral arrangement of substituents allows for the formation of highly symmetric and porous three-dimensional networks. researchgate.net These materials are investigated for applications in gas storage and catalysis. researchgate.netresearchgate.net

The inherent stability and rigidity of the adamantane core are crucial to the function of these advanced systems. researchgate.net Unlike more flexible aliphatic linkers, the adamantane unit provides a predictable and stable geometry, which is essential for creating materials with well-defined and permanent porosity. researchgate.net The non-polar backbone also introduces hydrophobicity into these frameworks. researchgate.net Research into adamantane-type clusters continues to reveal novel applications, including materials with interesting optical properties. rsc.org The versatility of the adamantane scaffold ensures its continued importance as a foundational component in the development of new materials and functional chemical systems. researchgate.netnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H15O3- |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

3-hydroxyadamantane-1-carboxylate |

InChI |

InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)/p-1 |

InChI Key |

CJJMAWPEZKYJAP-UHFFFAOYSA-M |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 1 Adamantanecarboxylate

Strategic Approaches from 1-Adamantanecarboxylic Acid Precursors

1-Adamantanecarboxylic acid serves as a common and readily accessible starting material for the synthesis of 3-Hydroxy-1-adamantanecarboxylate. The primary challenge lies in the selective introduction of a hydroxyl group at the C-3 position of the adamantane (B196018) nucleus.

Oxidative Functionalization Pathways

Direct oxidation of 1-adamantanecarboxylic acid presents a straightforward route to this compound. A prevalent method involves the use of a mixture of strong acids, such as nitric acid and sulfuric acid, to achieve hydroxylation of the adamantane core. This process is believed to proceed through the formation of an adamantyl cation at the tertiary carbon, which is then trapped by a nucleophile.

In a typical procedure, 1-adamantanecarboxylic acid is treated with a combination of nitric acid and concentrated sulfuric acid. The reaction conditions, including temperature and the molar ratio of reactants, are crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. Research has indicated that optimal conditions for this oxidation involve a specific molar ratio of 1-adamantanecarboxylic acid to nitric acid and sulfuric acid at a controlled temperature. guidechem.com

Alternative oxidative systems for adamantane derivatives have been explored, including those utilizing oxidizing agents in alkaline media, although detailed applications for the synthesis of this compound are less commonly reported. researchgate.net The use of other oxidants, such as manganese dioxide (MnO2) in sulfuric acid, has also been investigated for the hydroxylation of adamantane compounds. researchgate.net

Multi-step Reaction Sequences for Selective Derivatization

A widely employed multi-step approach for the synthesis of this compound from 1-adamantanecarboxylic acid involves an initial bromination step followed by hydrolysis. This method offers a high degree of selectivity for the introduction of the hydroxyl group at the desired C-3 position. guidechem.com

The first step of this sequence is the bromination of 1-adamantanecarboxylic acid. This reaction typically utilizes elemental bromine in the presence of a Lewis acid catalyst. The bromine atom is selectively introduced at one of the tertiary bridgehead positions of the adamantane cage.

Framework Construction and Rearrangement-Based Syntheses of Adamantane Derivatives

The Koch-Haaf reaction typically involves the treatment of adamantane or a suitable precursor like 1-bromoadamantane with formic acid in the presence of a strong acid, such as concentrated sulfuric acid. guidechem.com The reaction can also be carried out using adamantane in a mixture of carbon tetrachloride, concentrated sulfuric acid, and tert-butanol with formic acid. guidechem.com These methods provide a reliable means to construct the 1-adamantanecarboxylic acid framework, which is the immediate precursor for the subsequent hydroxylation steps.

Reaction Optimization and Scalability Studies

The industrial viability of any synthetic route hinges on its efficiency, scalability, and cost-effectiveness. Consequently, significant research has been dedicated to optimizing the reaction conditions for the synthesis of this compound to enhance yields and purity.

Process Parameter Tuning for Enhanced Yields

For the direct oxidative functionalization of 1-adamantanecarboxylic acid using a nitric acid and sulfuric acid mixture, studies have focused on elucidating the optimal process parameters. Key variables that have been investigated include the reaction temperature and the molar ratios of the reactants. It has been demonstrated that careful control of these parameters can lead to significantly improved product yields. For instance, an optimal reaction temperature of 0°C and a specific molar ratio of 1-adamantanecarboxylic acid to nitric acid and sulfuric acid of 1:2.6:20 have been reported to achieve a product yield of 77%. guidechem.com

The following interactive table summarizes the effect of reaction temperature on the yield of this compound in a patented process.

| Example | Reaction Temperature (°C) | Yield (%) |

| 1 | 80 | 25.2 |

| 2 | 50 | 75.2 |

| 3 | Not specified | 85.3 |

| 4 | Not specified | 89.0 |

Data sourced from a patented process which may involve other variations in reaction conditions. google.com

These findings underscore the importance of meticulous process parameter tuning to maximize the efficiency of the synthesis.

Catalytic Systems in Adamantane Derivative Synthesis

The use of catalytic systems offers a promising avenue for developing more sustainable and efficient methods for the synthesis of adamantane derivatives, including this compound. Research into the catalytic hydroxylation of adamantane has explored a variety of metal complexes.

Catalysts based on transition metals such as palladium, nickel, ruthenium, cobalt, molybdenum, tungsten, and iron have been investigated for the selective hydroxylation of the adamantane core. researchgate.net These catalytic systems often employ oxidants like hypochlorous or hypobromous acids, which can be generated in situ. researchgate.net

Furthermore, photoredox catalysis has emerged as a powerful tool for the C–H functionalization of adamantanes, enabling reactions with high selectivity under mild conditions. chemrxiv.orgacs.org While many of these catalytic studies focus on the parent adamantane molecule, the principles and catalyst systems identified could potentially be adapted for the selective oxidation of 1-adamantanecarboxylic acid to its 3-hydroxy derivative. The development of highly selective and reusable catalysts remains an active area of research with the potential to significantly improve the synthesis of this compound on an industrial scale.

Chemical Reactivity and Advanced Derivatization Strategies

Functional Group Interconversions of 3-Hydroxy-1-adamantanecarboxylate

The distinct reactivity of the carboxylic acid and hydroxyl moieties allows for selective modifications, enabling the synthesis of diverse derivatives.

Carboxylic Acid Moiety Transformations

The carboxylic acid group of this compound can undergo a variety of transformations to yield esters, amides, and other derivatives. These reactions are fundamental for incorporating the adamantane (B196018) scaffold into larger molecules.

One common transformation is esterification . For instance, the reaction of this compound with an alcohol in the presence of an acid catalyst, or through activation of the carboxylic acid, produces the corresponding ester. This can be seen in the synthesis of methyl 1-adamantanecarboxylate, which is achieved by reacting 1-adamantanecarboxylic acid with a solution and subsequently hydrolyzing the ester to recover the acid. orgsyn.org

Another key transformation is amidation . The carboxylic acid can be converted to an amide by reaction with an amine, often facilitated by a coupling agent. This is exemplified in the synthesis of potent pyridyl amide/sulfonamide inhibitors of 11β-HSD-1, where 3-hydroxy-1-adamantanecarboxylic acid is a key building block. chemicalbook.com

Furthermore, the carboxylic acid can be a precursor for other functional groups. For example, it can be reduced to a primary alcohol, although this requires a strong reducing agent and careful control of reaction conditions to avoid affecting the existing hydroxyl group.

A summary of common transformations of the carboxylic acid moiety is presented in the table below.

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |

Hydroxyl Group Chemical Modifications

The tertiary hydroxyl group at the C-3 position of the adamantane cage is also amenable to various chemical modifications, expanding the synthetic utility of this compound.

Esterification of the hydroxyl group can be achieved by reacting it with an acyl chloride or anhydride (B1165640) in the presence of a base. This allows for the introduction of a wide range of ester functionalities.

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate , by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. ub.edu These sulfonates are valuable intermediates for nucleophilic substitution reactions, enabling the introduction of various nucleophiles at the C-3 position. ub.eduvanderbilt.edu

Furthermore, the hydroxyl group can be replaced by a halogen atom using appropriate halogenating agents. For example, reaction with thionyl chloride (SOCl₂) can yield the corresponding 3-chloro-1-adamantanecarboxylic acid. ub.edu These halogenated derivatives serve as versatile precursors for further functionalization.

A table summarizing key modifications of the hydroxyl group is provided below.

| Modification | Reagents and Conditions | Product |

| Esterification | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Ester |

| Sulfonation | Sulfonyl Chloride (e.g., TsCl, MsCl), Base | Sulfonate (e.g., Tosylate, Mesylate) |

| Halogenation | Halogenating Agent (e.g., SOCl₂, PBr₃) | Halide (e.g., Chloride, Bromide) |

Conjugation and Linker Chemistry for Complex Architectures

The bifunctional nature of this compound makes it an excellent candidate for use as a linker or building block in the construction of more complex molecular architectures. The rigid adamantane core provides a well-defined spatial arrangement of the functional groups, which is advantageous in designing molecules with specific three-dimensional structures.

By selectively reacting the carboxylic acid and hydroxyl groups, it is possible to conjugate this compound to other molecules, such as polymers, peptides, or fluorescent dyes. For example, the carboxylic acid can be activated and coupled to an amino group on another molecule, while the hydroxyl group can be used for further derivatization or as a point of attachment for another molecular entity. This strategy is employed in the development of new materials and bioconjugates.

Formation of Supramolecular Assemblies and Metal-Organic Complexes

The adamantyl moiety of this compound plays a crucial role in the formation of supramolecular assemblies and coordination complexes due to its unique size, shape, and ability to participate in non-covalent interactions.

Host-Guest Interactions Involving Adamantyl Moieties

The hydrophobic and sterically demanding adamantyl group is known to form stable inclusion complexes with various host molecules, most notably cyclodextrins and cucurbiturils. nih.govresearchgate.netnih.gov This host-guest interaction is driven by hydrophobic and van der Waals forces, where the adamantyl "guest" fits snugly into the cavity of the "host" macrocycle. nih.gov

These host-guest interactions can significantly alter the physicochemical properties of the guest molecule, such as its solubility and bioavailability. nih.gov For instance, the complexation of adamantane derivatives with cyclodextrins can enhance their water solubility. nih.gov This principle is widely exploited in drug delivery and other biomedical applications. nih.govnih.gov The association constants for these complexes are typically in the range of 10³–10⁵ M⁻¹, indicating strong and specific binding. nih.gov

Coordination Chemistry and Polymerization with Metal Centers

The carboxylate group of this compound can act as a ligand, coordinating to metal ions to form metal-organic complexes and coordination polymers. nih.gov The rigid and bulky adamantane framework can influence the resulting structure and properties of these materials.

For example, 1-adamantanecarboxylic acid is known to form mononuclear tris(carboxylate) coordination complexes with transition metals like manganese, nickel, cobalt, and zinc. wikipedia.org Similarly, derivatives of this compound can be used as ligands to construct metal-organic frameworks (MOFs). nih.gov The presence of the hydroxyl group offers an additional site for coordination or for forming hydrogen bonds, which can further direct the self-assembly of the coordination network. nih.gov

The combination of the coordinating carboxylate group and the structurally directing adamantane core allows for the design of one-, two-, or three-dimensional coordination polymers with potentially interesting properties, such as porosity or catalytic activity. nih.gov For instance, a copper(II) coordination polymer derived from a triazole-functionalized adamantane carboxylic acid has been shown to act as a catalyst in Chan-Evans-Lam arylation reactions. nih.gov

Structural Characterization and Computational Chemical Investigations

Spectroscopic Techniques for Molecular Structure Elucidation

The molecular structure of 3-Hydroxy-1-adamantanecarboxylic acid, the parent compound of its esters, has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. For 3-Hydroxy-1-adamantanecarboxylic acid, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals corresponding to the different protons in the adamantane (B196018) cage, as well as the hydroxyl and carboxylic acid protons. guidechem.com The protons on the adamantane skeleton typically appear as a series of multiplets in the range of 1.4 to 2.2 ppm. guidechem.com The hydroxyl proton signal is often observed as a broad singlet, in this case at 4.450 ppm, due to hydrogen bonding and chemical exchange. guidechem.com The most downfield signal, a broad singlet at 11.972 ppm, is characteristic of the highly deshielded carboxylic acid proton. guidechem.comlibretexts.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group in adamantane derivatives is typically found in the range of 160-180 ppm. libretexts.org The carbon atoms of the adamantane cage itself give rise to a set of signals, with their chemical shifts influenced by their proximity to the electron-withdrawing substituent groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Hydroxy-1-adamantanecarboxylic acid exhibits characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700 cm⁻¹. The O-H stretching of the alcohol group also contributes to the broad absorption in the high-frequency region. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For adamantane derivatives, the mass spectrum can confirm the molecular formula and offer insights into the stability of the adamantane cage.

| Technique | Observed Features for 3-Hydroxy-1-adamantanecarboxylic acid | Interpretation |

| ¹H NMR | Multiplets (1.4-2.2 ppm), Broad singlet (4.450 ppm), Broad singlet (11.972 ppm) guidechem.com | Adamantane cage protons, Hydroxyl proton, Carboxylic acid proton guidechem.comlibretexts.org |

| IR | Broad band (2500-3300 cm⁻¹), Strong, sharp band (~1700 cm⁻¹) | O-H stretch (carboxylic acid & alcohol), C=O stretch (carboxylic acid) nih.gov |

| Melting Point | 198-200 °C guidechem.com | Physical property for identification and purity assessment. |

X-ray Crystallography in the Analysis of Adamantane Derivatives and Complexes

Studies on adamantane-1-carboxylic acid have revealed that the molecules form centrosymmetric dimers in the solid state through hydrogen bonds between the carboxylic acid groups. cdnsciencepub.com The adamantane cage itself is quite rigid, and its geometry is generally not significantly affected by substitution. cdnsciencepub.com However, molecular disorder, where the adamantyl group adopts multiple orientations, has been observed at higher temperatures. cdnsciencepub.com

In more complex adamantane derivatives, such as 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, X-ray analysis has shown how different substituents influence the molecular conformation, leading to either folded or extended structures. mdpi.comnih.govresearchgate.net These studies highlight the importance of intermolecular interactions, including N-H···O, N-H···S, C-H···O, and C-H···S hydrogen bonds, in stabilizing the crystal structure. mdpi.comnih.govresearchgate.net It is reasonable to expect that the hydroxyl and carboxylate groups of 3-Hydroxy-1-adamantanecarboxylate would similarly dictate the formation of specific hydrogen bonding motifs.

| Adamantane Derivative | Key Crystallographic Findings | Reference |

| Adamantane-1-carboxylic acid | Forms centrosymmetric dimers via hydrogen bonds; adamantane cage is rigid. cdnsciencepub.com | cdnsciencepub.com |

| Halogenated adamantanes | Intermolecular halogen-halogen interactions influence crystal packing. acs.org | acs.org |

| 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides | Substituents affect molecular conformation (folded vs. extended); stabilized by various hydrogen bonds. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

| Adamantane-1,3,5,7-tetracarboxylic acid | Forms a five-fold interpenetrated diamondoid network through hydrogen bonding. acs.orgwikipedia.org | acs.orgwikipedia.org |

Advanced Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into the properties of molecules like this compound at an atomic level.

Molecular Modeling and Energy Landscape Exploration

Molecular modeling techniques can be employed to predict the stable conformations of this compound. By exploring the potential energy landscape, researchers can identify low-energy conformers and understand the flexibility of the molecule, particularly with respect to the orientation of the hydroxyl and carboxylate groups. For adamantane derivatives, computational studies have been used to investigate conformational effects on the stabilization of crystal packing. rsc.org

Quantum Mechanical Studies in Reaction Mechanism Analysis

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. nih.gov For instance, the synthesis of 3-Hydroxy-1-adamantanecarboxylic acid involves the oxidation of 1-adamantanecarboxylic acid. guidechem.com Quantum chemical methods could be used to model the reaction pathway, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism at the electronic level. researchgate.net Such studies have been performed on other adamantane reactions, for example, the ionic alkylation of adamantane, to analyze the kinetic and thermodynamic parameters of the elementary reaction steps. researchgate.net These computational approaches can also be used to predict spectroscopic properties, such as NMR and IR spectra, which can then be compared with experimental data for validation. tandfonline.com

Applications of 3 Hydroxy 1 Adamantanecarboxylate in Advanced Chemical Research

Role as a Versatile Building Block in Complex Molecular Architectures

The inherent characteristics of 3-Hydroxy-1-adamantanecarboxylate make it an ideal starting material or intermediate for constructing intricate molecular designs. Its rigid adamantane (B196018) core provides a predictable and stable framework, while its two distinct functional groups allow for selective chemical modifications.

The synthesis of molecules with multiple, strategically placed functional groups is a cornerstone of modern organic chemistry, enabling the creation of compounds with tailored properties. Adamantane derivatives are often sought after for their rigidity and precise three-dimensional geometry. nih.gov The presence of both a hydroxyl and a carboxylate group in this compound provides two reactive sites for further chemical transformations, making it a valuable precursor for poly-functionalized adamantane derivatives.

Researchers have developed various methods to introduce additional functionalities onto the adamantane scaffold. For instance, the synthesis of 3-(azol-1-yl)-1-adamantanecarboxylic acids demonstrates how the adamantane core can be functionalized with different nitrogen-containing heterocyclic groups, creating bifunctional building blocks for coordination polymers. mdpi.com The synthesis of these compounds can proceed via the reaction of 1-adamantanecarboxylic acid with azoles in a highly acidic medium, where the adamantyl cation is formed as an intermediate. mdpi.com Similarly, this compound can serve as a starting point for creating derivatives with even greater complexity. The hydroxyl group can be converted into other functional groups or used as a point of attachment for larger molecular fragments, while the carboxylate group can undergo esterification, amidation, or reduction to introduce further diversity.

The ability to construct densely substituted adamantane derivatives is crucial for applications in medicinal chemistry and materials science. nih.govacs.org The strategic placement of different functional groups on the rigid adamantane framework allows for the fine-tuning of properties such as solubility, lipophilicity, and binding affinity to biological targets or material surfaces.

Table 1: Examples of Synthetic Routes to Functionalized Adamantane Derivatives

| Starting Material | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| 1-Adamantanecarboxylic acid | Sulfuric acid/Nitric acid | 3-Hydroxy-1-adamantanecarboxylic acid | Intermediate for Saxagliptin | researchgate.net |

| 1-Adamantanecarboxylic acid | Azoles (e.g., 1,2,4-triazole, tetrazole) | 3-(Azol-1-yl)-1-adamantanecarboxylic acid | Building block for coordination polymers | mdpi.com |

| Adamantane | Bromine, Lewis Acid | 1,3,5,7-Tetrabromoadamantane | Precursor for multivalent scaffolds | nih.gov |

Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a powerful strategy employed in nature to enhance binding affinity and specificity. nih.gov In chemical and biological systems, the design of multivalent ligands often relies on a central scaffold that presents the binding motifs in a precise spatial arrangement. The adamantane cage is an excellent candidate for such a scaffold due to its rigid, well-defined tetrahedral geometry. nih.govacs.org

This compound can be envisioned as a fundamental component in the construction of multivalent systems. The two functional groups can serve as attachment points for ligands or for linkers that, in turn, hold the ligands. Research has demonstrated the synthesis of adamantane-based scaffolds that orient three or four functional groups, such as carboxylic acids or amines, in a specific tripodal or tetrahedral geometry. nih.govnih.gov These scaffolds are designed for applications like the assembly of multivalent binders for cell surface epitopes, potentially leading to improved diagnostic and therapeutic agents. nih.gov

The general strategy involves starting with a simple adamantane derivative and sequentially adding functional groups to the bridgehead positions. nih.govacs.org For example, tetravalent adamantane derivatives with three activated carboxylic acid groups and a protected amine have been synthesized in a multi-step process starting from adamantane itself. acs.orgacs.orgcapes.gov.br These structures allow for the conjugation of three targeting ligands and one reporter or effector molecule. The rigid adamantane core ensures that the attached moieties are held in a fixed orientation, which can be crucial for achieving optimal interaction with a biological target. The principles used in these syntheses could be adapted to utilize this compound as a more advanced starting material.

Contributions to Materials Science and Nanotechnology

The unique properties of the adamantane cage—its high thermal stability, chemical resistance, and rigid structure—make it an attractive component for advanced materials. wikipedia.orgresearchgate.net The incorporation of adamantane derivatives into polymers, coatings, and nanostructures can lead to significant enhancements in their physical and chemical properties.

The introduction of the bulky, rigid adamantane moiety into polymer chains can dramatically improve their thermal stability, mechanical strength, and dielectric properties. wikipedia.orgresearchgate.net Adamantane-containing polymers have been developed for a range of applications, including high-performance coatings and materials for microelectronics. wikipedia.orgscispace.com

For instance, polyimides derived from adamantane-containing diamines exhibit exceptionally high glass transition temperatures (Tg), excellent optical transparency, and robust thermal and mechanical properties, making them suitable for optical and optoelectronic applications. rsc.org Similarly, methacrylate (B99206) polymers incorporating adamantyl groups show improved thermal and mechanical characteristics compared to conventional poly(methyl methacrylate) (PMMA). researchgate.net The rigid and bulky nature of the adamantane group restricts the mobility of the polymer chains, leading to a higher Tg and enhanced mechanical integrity.

This compound, with its hydroxyl and carboxylate functional groups, is an ideal monomer for the synthesis of polyesters and polyamides through condensation polymerization. The resulting polymers would benefit from the inherent properties of the adamantane cage, potentially leading to materials with superior thermal resistance, hardness, and optical clarity for use in advanced coatings, optical lenses, or specialty plastics.

Table 2: Comparison of Properties for Adamantane-Containing and Conventional Polymers

| Polymer | Glass Transition Temp. (Tg) | Key Improved Properties | Potential Application | Reference |

|---|---|---|---|---|

| Poly(1-adamantyl methacrylate) (PADMA) | Higher than PMMA | Thermal stability, mechanical properties | Advanced thermoplastics | researchgate.net |

| Adamantane-containing Polyimides | 285–440 °C | High Tg, optical transparency, thermal stability | Optical and optoelectronic materials | rsc.org |

Molecular self-assembly is a process in which molecules spontaneously organize into ordered structures, driven by non-covalent interactions. This bottom-up approach is a powerful tool for creating well-defined nanostructures. rsc.org Adamantane derivatives are excellent building blocks for self-assembly due to the interplay between the lipophilic adamantane cage and any hydrophilic functional groups attached to it. wikipedia.orgaps.org

The structure of this compound is inherently amphiphilic, with the bulky, nonpolar adamantane core and the polar hydroxyl and carboxylate groups. This characteristic can drive the self-assembly of these molecules in solution to form organized aggregates such as micelles or vesicles. These nanostructures can be used to encapsulate other molecules, a property that is highly valuable in drug delivery systems. nih.govmdpi.com For example, adamantane derivatives have been incorporated into liposomes to study cell recognition processes and to act as anchors for targeting ligands. nih.gov

Furthermore, functionalized adamantane molecules have been investigated computationally as fundamental building blocks for the self-assembly of molecular crystals and other nanostructures. aps.orgarxiv.org The rigid, predictable geometry of the adamantane unit allows for the design of systems that can assemble into specific, predetermined configurations. The bifunctional nature of this compound offers the potential to create complex, self-assembled architectures through directional interactions like hydrogen bonding, mediated by its hydroxyl and carboxylate groups.

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Research has shown that the electronic and optical properties of adamantane can be significantly altered by chemical modification. researchgate.net

Theoretical studies using density functional theory (DFT) have indicated that substituting the adamantane cage with electron-donating or electron-withdrawing groups, or even with heteroatoms, can lead to substantial changes in its NLO response. researchgate.net For example, doping adamantane with alkali metals like lithium and sodium has been predicted to dramatically decrease the energy gap, a key parameter influencing optical properties. researchgate.net Similarly, the substitution with boron has been shown to cause a systematic red-shift in the absorption maxima, effectively tuning the optical response of the molecule. researchgate.net

While this compound itself has not been extensively studied for its NLO properties, the principles established for other functionalized adamantanes suggest that it could be a promising platform for designing new NLO materials. The presence of the hydroxyl (electron-donating) and carboxylate (electron-withdrawing) groups could create an intramolecular charge-transfer character, which is often a prerequisite for significant NLO activity. Further derivatization of these functional groups could provide a means to fine-tune the electronic structure and optimize the NLO response of these adamantane-type compounds. acs.org

Research in Bio-organic and Medicinal Chemistry Design

The rigid, three-dimensional structure of the adamantane cage has garnered significant attention in medicinal chemistry. nih.gov Its unique physicochemical properties, particularly its lipophilicity and conformational stability, make it a valuable scaffold in drug discovery. nih.govpensoft.net The derivative, this compound, provides specific functional groups—a hydroxyl (-OH) and a carboxylate (-COO⁻)—at defined bridgehead positions. This pre-functionalization offers synthetic handles for creating a diverse range of derivatives, allowing for the systematic exploration of structure-activity relationships and the rational design of molecules with specific biological targets.

Rational Design of Enzyme Inhibitors Utilizing the Adamantane Scaffold

The adamantane scaffold of this compound is a key component in the rational design of various enzyme inhibitors. Its bulky and rigid nature allows it to act as an "anchor," fitting into hydrophobic pockets of enzyme active sites, while the hydroxyl and carboxylate groups provide points for introducing other functional groups to enhance binding affinity and selectivity. pensoft.net

One notable application is in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. Derivatives of 3-hydroxy-1-adamantanecarboxylic acid are used as precursors for potent 11β-HSD1 inhibitors, which have potential applications in addressing metabolic disorders. For instance, adamantyl carboxamide and acetamide (B32628) derivatives have been synthesized and shown to be selective inhibitors of human 11β-HSD1. semanticscholar.org Optimization of these derivatives has led to compounds with significant inhibitory potency. semanticscholar.org

Another area of research involves the inhibition of diacylglycerol acyltransferase 1 (DGAT1), an enzyme critical in triglyceride synthesis. A series of adamantane carboxylic acid derivatives have been developed as potent DGAT1 inhibitors. nih.gov Through optimization, a specific E-adamantane carboxylic acid compound demonstrated excellent in vitro activity against both human and mouse DGAT1. nih.gov

Table 1: Examples of Enzyme Inhibition by Adamantane Derivatives

| Target Enzyme | Derivative Class | Key Findings | IC₅₀ Values |

| 11β-HSD1 | Adamantyl Carboxamides and Acetamides | Optimization led to potent and selective inhibitors. Compound 15 showed weak inhibition of cytochrome P450 enzymes, indicating a good safety profile. | 114 nM (Compound 15 ) |

| DGAT1 | E-Adamantane Carboxylic Acid Derivatives | Compound 43c showed excellent in vitro activity and good druggability profiles. | 5 nM (Compound 43c ) |

IC₅₀ represents the concentration of an inhibitor required for 50% inhibition of the enzyme's activity in vitro. Data sourced from studies on derivative compounds. semanticscholar.orgnih.gov

Development of Chemical Probes and Biological Research Tools

This compound and its derivatives serve as valuable building blocks for creating chemical probes and tools for biological research. medchemexpress.com The defined stereochemistry and functional group placement on the rigid adamantane core allow for the synthesis of molecules designed to interact with specific biological targets. nih.gov

These compounds are utilized as biochemical reagents in life science research. medchemexpress.com For example, their ability to inhibit specific enzymes like 11β-HSD1 allows them to be used in studies to elucidate the roles of these enzymes in various biochemical pathways. By creating derivatives with reporter tags or reactive groups, researchers can potentially develop probes for target identification, imaging, and studying enzyme-ligand interactions within a cellular context. The adamantane scaffold itself can be functionalized to create novel materials for supramolecular interactions and drug discovery. mdpi.com

Scaffold Design for Peptide and Protein Mimetic Systems

The rigid, polycyclic structure of adamantane makes it an excellent scaffold for designing peptidomimetics—molecules that mimic the structure and function of peptides and proteins. nih.gov Peptides often suffer from poor stability and bioavailability in biological systems; using a rigid scaffold like adamantane can overcome these limitations.

The this compound framework provides a three-dimensional arrangement of functional groups that can be used to mimic the spatial orientation of amino acid side chains in a peptide's secondary structure, such as an alpha-helix or beta-turn. By attaching different functional groups to the adamantane core, chemists can create mimics that present key binding elements in a conformationally restricted manner, leading to enhanced affinity and selectivity for the target receptor or enzyme. nih.govresearchgate.net While direct examples using this compound are still emerging, the principle has been demonstrated with other complex scaffolds, such as the use of carborane-containing tyrosine analogs to create hydrophobic surrogates in neuropeptides. nih.gov The adamantane scaffold offers a versatile platform for similar applications in creating robust peptide and protein mimetic systems. mpg.de

Investigating Structure-Activity Relationships of Adamantane-containing Chemical Agents

A key application of this compound in medicinal chemistry is in the systematic investigation of structure-activity relationships (SAR). nih.gov SAR studies are fundamental to drug discovery, as they reveal how specific structural modifications to a lead compound affect its biological activity.

The adamantane cage provides a constant, rigid core, allowing researchers to modify the functional groups at the 1 and 3 positions and observe the direct impact on efficacy and selectivity. For example, in the development of DGAT1 inhibitors, researchers synthesized a series of adamantane carboxylic acid derivatives, systematically altering substituents to optimize potency and pharmacokinetic properties. nih.gov This led to the discovery that certain configurations and additional chemical groups significantly enhanced inhibitory activity. nih.gov

Similarly, in the study of 11β-HSD1 inhibitors, various substitutions on the adamantyl carboxamide and acetamide structures were explored. semanticscholar.org It was found that an amino group at a specific position on an attached benzene (B151609) ring resulted in a compound with an IC₅₀ of 118 nM, whereas other substitutions like acetamido, methyl, or chloro groups at the same position did not yield significant activity. semanticscholar.org These studies underscore the value of the adamantane scaffold in allowing for precise structural modifications to probe interactions with biological targets and rationally design more effective chemical agents.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

A primary focus of current and future research is the development of efficient and environmentally conscious methods for synthesizing 3-Hydroxy-1-adamantanecarboxylate. Traditional routes can be inefficient, often requiring harsh conditions and multiple steps. guidechem.com Future work aims to overcome these limitations through greener and more direct synthetic strategies.

One promising approach involves the direct C–H functionalization of the adamantane (B196018) core. acs.orgchemrxiv.org This method, utilizing techniques like photoredox and hydrogen atom transfer (HAT) catalysis, allows for the selective introduction of functional groups at the strong tertiary C-H bonds, which are characteristic of the adamantane cage. acs.orgchemrxiv.orgresearchgate.net Such catalyst-controlled reactions could streamline the synthesis of hydroxylated adamantanes.

Furthermore, biocatalysis presents a sustainable alternative for synthesizing adamantane derivatives. nih.gov The use of enzymes, such as those from various microorganisms, can facilitate the regioselective hydroxylation of the adamantane skeleton under mild conditions. nih.govmdpi.com For instance, research has shown that certain enzymes can selectively oxidize adamantane to 1-adamantanol, demonstrating the potential for precise, environmentally friendly synthesis. nih.gov

| Synthesis Approach | Description | Potential Advantages |

| Direct C-H Functionalization | Utilizes catalysts (e.g., photoredox) to directly convert a C-H bond to a C-functional group bond. acs.orgchemrxiv.org | Fewer reaction steps, increased efficiency, high selectivity for tertiary positions. acs.org |

| Biocatalysis | Employs enzymes or whole-cell microorganisms to perform specific chemical transformations. nih.gov | High regioselectivity, mild reaction conditions (aqueous media, ambient temperature), environmentally friendly. nih.govmdpi.com |

| Improved Chemical Oxidation | Refines existing oxidation methods using different reagents and conditions, such as mixed acids. guidechem.comresearchgate.net | Potentially lower raw material costs, higher product yields and purity, and suitability for industrial production. guidechem.com |

Advanced Functionalization and Chemo-selective Modifications

The ability to precisely and selectively modify the adamantane scaffold is critical for tailoring its properties for specialized applications. Future research will concentrate on developing more sophisticated methods for the functionalization of this compound, targeting its distinct chemical sites.

Advanced strategies focus on the direct conversion of adamantane's C-H bonds to C-C bonds through radical-based functionalization reactions. nih.govrsc.org These methods provide access to a wide variety of derivatives, including those with alkene, alkyne, and carbonyl groups, by leveraging the unique stability of adamantyl radical intermediates. nih.gov The development of catalysts that can selectively activate the strong C-H bonds of the adamantane cage is a key area of progress. rsc.org

Another significant avenue is the use of directing groups to guide metal catalysts to a specific C-H bond, enabling efficient and selective functionalization. uni-giessen.de While this requires additional synthetic steps to install and remove the directing group, it offers excellent control over reactivity and selectivity. uni-giessen.de These advanced methods are crucial for creating complex, polyfunctionalized adamantane derivatives that can serve as building blocks for new materials and therapeutic agents. researchgate.net

Interdisciplinary Research with Emerging Materials Science Disciplines

The inherent properties of the adamantane cage—such as its rigidity, high thermal stability, and lipophilicity—make it a highly attractive component for designing novel materials. wikipedia.orgnih.gov The fusion of this compound chemistry with various materials science disciplines is a particularly promising research frontier. rsc.orgrsc.org

Key Interdisciplinary Areas:

Supramolecular Chemistry and Self-Assembly: The adamantane moiety is a cornerstone in host-guest chemistry, frequently forming stable inclusion complexes with macrocyclic hosts like cyclodextrins and cucurbiturils. nih.govmdpi.comrsc.org The hydroxyl and carboxylate groups on this compound can participate in these non-covalent interactions, driving the formation of self-assembling systems such as nanoparticles and DNA-based nanoarchitectures. rsc.orgrsc.org This is vital for applications in drug delivery and surface recognition. mdpi.com

Polymer Chemistry: Incorporating the bulky and rigid adamantyl group into polymers can significantly enhance their thermal and mechanical properties. rsc.org For example, polystyrene derivatives containing adamantane show a much higher glass transition temperature (Tg) compared to their parent polymers, a direct result of the adamantane group's rigidity. rsc.org

Nanotechnology: Adamantane derivatives serve as molecular building blocks for nanostructure self-assembly. researchgate.net They can act as robust anchors to attach molecules to surfaces or nanoparticles, with the functional groups of this compound providing points for further chemical modification. This capability is being explored for creating advanced materials for catalysis and separation. mdpi.com

Computational Design and Predictive Modeling for Next-Generation Adamantane Derivatives

Computational methods are increasingly vital for accelerating the design and discovery of new molecules and materials. For adamantane derivatives, these tools offer powerful ways to predict properties and guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the structural features of adamantane derivatives with their biological activities. nih.govresearchgate.net By analyzing a dataset of compounds, these models can identify key molecular fragments and properties that influence activity, providing insights for designing more effective drugs. nih.govresearchgate.net Fragment-based QSAR, for example, has been used to analyze M2 channel inhibitors based on adamantane. nih.gov

Molecular dynamics (MD) simulations and molecular docking provide detailed insights into how adamantane derivatives interact with biological targets, such as proteins. ksu.edu.sanih.gov These simulations can predict binding affinities and reveal the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the ligand-protein complex. ksu.edu.sanih.gov This information is crucial for the structure-based design of new therapeutic agents. nih.gov Furthermore, computational studies can predict how substitutions on the adamantane cage affect its electronic and optical properties, opening pathways for the design of novel materials for optoelectronics. mdpi.com

| Computational Technique | Application for Adamantane Derivatives | Insights Gained |

| QSAR (Quantitative Structure-Activity Relationship) | Predicting the biological activity of new inhibitors based on their chemical structure. nih.govmdpi.com | Identification of key structural features required for potency; guidance for designing new compounds with enhanced activity. mdpi.com |

| Molecular Docking | Simulating the binding of adamantane derivatives to the active site of a biological target (e.g., a protein). ksu.edu.sanih.gov | Prediction of binding affinity; visualization of ligand-protein interactions at the atomic level. ksu.edu.sa |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of the adamantane derivative within its biological or material environment over time. ksu.edu.sanih.gov | Assessment of the stability of ligand-protein complexes; understanding of conformational changes and solvation effects. ksu.edu.sachemrxiv.org |

| Electronic Structure Calculations (e.g., DFT) | Calculating properties like pKa and predicting how substitutions will alter electronic and optical characteristics. nih.govmdpi.com | Design of molecules with tailored properties for specific pH environments or for optoelectronic applications. nih.govmdpi.com |

By advancing research in these key areas, the scientific community can unlock the full potential of this compound, leading to the creation of next-generation technologies with significant scientific and societal benefits.

Q & A

Q. What advanced techniques validate the purity of this compound for pharmacological studies?

- Methodology :

- Chiral HPLC : Ensure enantiomeric purity if the compound has stereocenters .

- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content .

- Elemental analysis (EA) : Confirm C/H/O ratios match theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.